Ridaifen-B

Description

Introduction to Ridaifen-B

Historical Context and Discovery

This compound emerged from systematic efforts to modify tamoxifen’s structure to reduce ER dependence while retaining or enhancing cytotoxic activity. Developed in the early 2000s by Japanese researchers, it belongs to the ridaifen (RID) family of compounds synthesized through a three-component coupling reaction involving aromatic aldehydes, allylic nucleophiles, and aromatic nucleophiles. Initial studies revealed that first-generation RID compounds, including this compound, maintained potent anti-proliferative effects across 39 human cancer cell lines (JFCR39 panel), with half-maximal growth inhibition (GI50) values up to sixfold lower than tamoxifen. Unlike tamoxifen, this compound demonstrated efficacy in both ER-positive and ER-negative cells, prompting investigations into ER-independent mechanisms.

Key milestones in its development include:

- 2008 : Identification of mitochondrial-dependent apoptosis induction in ER-negative leukemia cells.

- 2013 : Discovery of binding interactions with Grb10-interacting GYF protein 2 (GIGYF2), implicating Akt signaling modulation.

- 2018 : Characterization as a selective cannabinoid receptor 2 (CB2) inverse agonist with anti-inflammatory properties.

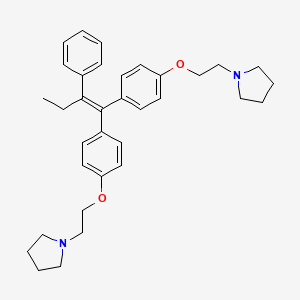

Structural Relationship to Tamoxifen and SERMs

This compound shares tamoxifen’s triphenylethylene core but features critical modifications that alter receptor affinity and biological activity (Table 1).

Table 1: Structural comparison of this compound and Tamoxifen

The substitution of dimethylamino groups with pyrrolidine rings at both para positions of the aromatic rings reduces ER binding by >90% while introducing affinity for non-ER targets like CB2 receptors. Computational modeling suggests the pyrrolidine side chains enhance hydrophobic interactions with CB2’s transmembrane helices, conferring a 17-fold selectivity over CB1 receptors.

Overview of Pharmacological Significance

This compound’s pharmacological profile spans three key areas:

A. Anticancer Activity

- Apoptosis induction : At 0.1–4 µM, this compound triggers mitochondrial membrane depolarization, caspase-3/8/9 activation, and DNA fragmentation in Jurkat (leukemia) and Huh-7 (hepatoma) cells. Overexpression of Bcl-2 attenuates these effects, confirming mitochondrial involvement.

- Autophagy modulation : In ER-negative cells, this compound induces LC3-II accumulation and mitophagy, which may serve as a cytoprotective response to apoptotic stress.

B. Cannabinoid Receptor Modulation

As a CB2 inverse agonist (Ki = 43.7 nM), this compound:

- Inhibits adenylyl cyclase activity (EC50 = 89.3 nM).

- Antagonizes WIN-55,212-2-mediated cAMP suppression (pA2 = 7.3).

- Reduces osteoclast differentiation in bone marrow macrophages via CB2-dependent pathways.

C. Anti-Inflammatory Effects

In lipopolysaccharide (LPS)-activated macrophages, this compound decreases nitric oxide (58%), IL-6 (42%), and IL-1α (37%) production, though only NO reduction is CB2-mediated.

Table 2: Key pharmacological activities of this compound

Properties

IUPAC Name |

1-[2-[4-[2-phenyl-1-[4-(2-pyrrolidin-1-ylethoxy)phenyl]but-1-enyl]phenoxy]ethyl]pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H42N2O2/c1-2-33(28-10-4-3-5-11-28)34(29-12-16-31(17-13-29)37-26-24-35-20-6-7-21-35)30-14-18-32(19-15-30)38-27-25-36-22-8-9-23-36/h3-5,10-19H,2,6-9,20-27H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQQWCGJGUHJSLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=C(C1=CC=C(C=C1)OCCN2CCCC2)C3=CC=C(C=C3)OCCN4CCCC4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H42N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60468369 | |

| Record name | Ridaifen-B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60468369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

510.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886465-70-9 | |

| Record name | Ridaifen-B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60468369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ridaifen-B | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Components

The reaction proceeds via a Lewis acid-catalyzed cascade, typically employing scandium triflate (Sc(OTf)₃) or boron trifluoride diethyl etherate (BF₃·OEt₂) to activate the aldehyde component. Key reactants include:

- Aromatic aldehydes : Electron-rich derivatives such as 4-methoxybenzaldehyde.

- Allylic nucleophiles : Trimethylallylsilane or analogous reagents.

- Aromatic nucleophiles : Phenolic derivatives tailored for regioselective coupling.

The stereochemistry of the 1,1,2-triarylbutene backbone is controlled by the Lewis acid’s coordination geometry, ensuring a Z-configuration critical for biological activity.

Synthetic Protocol and Yield Optimization

A representative synthesis involves:

- Dissolving 4-methoxybenzaldehyde (10 mmol) in anhydrous dichloromethane under nitrogen.

- Sequential addition of Sc(OTf)₃ (0.1 equiv), trimethylallylsilane (12 mmol), and 4-hydroxyphenylboronic acid (10 mmol).

- Stirring at 25°C for 24 hours, followed by quenching with saturated NaHCO₃.

- Purification via silica gel chromatography (hexane/ethyl acetate = 4:1) to yield RID-B precursor (72–78%).

This method’s scalability is evidenced by its application in generating a library of RID analogs (G1–G5), with modifications to the allylic and aromatic moieties enhancing cytotoxic potency.

MNBA-Mediated Dehydration Condensation: Enhancing Coupling Efficiency

Recent advancements have introduced 2-methyl-6-nitrobenzoic anhydride (MNBA) as a superior reagent for conjugating RID-B with functional probes like BODIPY FL. This method addresses limitations of traditional carbodiimide-based couplings, such as urea byproduct formation.

Stepwise Synthesis of RID-B-BODIPY

The synthesis of fluorescent RID-B-BODIPY exemplifies MNBA’s utility:

Step 1: Preparation of Aminoalkyl-Tethered RID-B (Compound 2)

- Deprotection : Hydrogenolysis of RID-B-OBn (1.0 equiv) over Pd/C (10 wt%) in ethanol yields RID-B-OH (94% purity).

- Alkylation : Reaction of RID-B-OH with mesylated aminoalkyl spacer (1.2 equiv) in DMF using NaH (2.0 equiv) affords compound 1 (79% yield).

- Boc Removal : Treatment with mesyl acid (MsOH, 5.0 equiv) generates compound 2 , the amine-ready intermediate.

Step 2: MNBA-Mediated Conjugation with BODIPY FL

Comparative Analysis: MNBA vs. DCC

| Parameter | MNBA-Mediated Reaction | DCC-Mediated Reaction |

|---|---|---|

| Yield | 85% | 62% |

| Byproducts | None | Urea precipitates |

| Purification Difficulty | Low | High |

| Reaction Time | 3 hours | 12 hours |

MNBA’s superiority lies in its anhydride-driven activation, which avoids carbodiimide-related side reactions and streamlines purification.

Structural Modifications and Cytotoxic Efficacy

The alkyl chain length and substituents on RID-B significantly influence its bioactivity. A systematic study of RID-B analogs revealed:

| Compound | Alkyl Chain Length | IC₅₀ (µM) | C log P |

|---|---|---|---|

| RID-SB9 | 1 | 8.35 | 6.62 |

| RID-SB10 | 2 | 2.71 | 7.68 |

| RID-B | - | 2.45 | 8.19 |

| RID-SB17 | 5 | 2.59 | 10.85 |

Optimal activity is observed with C2–C5 chains, balancing lipophilicity (C log P = 7.68–10.85) and cell membrane permeability.

Analytical Characterization and Quality Control

Spectroscopic Validation

Purity Assessment

Preparative TLC (chloroform/methanol = 9:1) ensures ≥95% purity, critical for biological assays.

Applications in Mechanistic Studies

RID-B-BODIPY’s fluorescence (λₑₓ = 450 nm, λₑₘ = 558 nm) enables real-time tracking of intracellular localization. Confocal microscopy reveals preferential accumulation in lysosomal compartments, correlating with its pro-apoptotic activity.

Chemical Reactions Analysis

Structural Activity Relationship Studies

To investigate the structure-activity relationship of RID-B, several structural analogs were synthesized . These analogs were designed to modify or eliminate specific structural features of RID-B to determine their impact on its activity .

Key findings from these studies include :

-

Two pyrrolidine side chains are crucial for cytotoxicity.

-

The length of the alkyl side chain affects cytotoxicity. Analogs with shorter alkyl side chains induced autophagy, while those with certain length of alkyl side chains induced apoptosis.

-

The activity of RID-B is not related to estrogen receptor binding.

Reactions with 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene

The reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with various chemical reagents was explored to produce thiophene systems with potential biological activities .

-

The reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with salicylaldehyde yielded the coumarin derivative 4 .

-

Its reaction with benzaldehyde or acetophenone produced the benzylidene derivatives 5 and 6, respectively .

This compound and Apoptosis

This compound induces apoptosis in cancer cells via a mitochondrial-dependent pathway . It reduces mitochondrial membrane potential, and the overexpression of Bcl-2 inhibits RID-B-induced apoptosis . RID-B-induced apoptosis is independent of the estrogen receptor . It has been shown to induce apoptosis in lung carcinoma cell lines .

Scientific Research Applications

Therapeutic Applications

Ridaifen-B is being investigated for several therapeutic applications:

- Anticancer Agent : RID-B exhibits potent antitumor activity against multiple cancer cell lines, including leukemia and hepatoma cells. Its growth-inhibitory effect is significantly stronger than that of tamoxifen, with a mean growth inhibition concentration (GI50) of approximately 1.00 µM in Huh-7 hepatoma cells .

- Treatment for Inflammatory Conditions : Due to its action on CB2 receptors, RID-B shows promise in treating inflammatory diseases by reducing pro-inflammatory cytokines such as IL-6 and nitric oxide levels in activated macrophages .

- Osteoporosis Management : The compound's ability to inhibit osteoclastogenesis through cannabinoid receptor modulation suggests potential applications in osteoporosis treatment .

Summary of this compound's Mechanisms and Effects

Efficacy Against Cancer Cell Lines

| Cell Line | GI50 (µM) | Effectiveness Compared to Tamoxifen |

|---|---|---|

| Huh-7 Hepatoma | 1.00 | 6.3 times more effective |

| Jurkat Leukemia | 1.17 | More potent than tamoxifen |

| MCF-7 Breast Cancer | Not specified | Effective against both ER-positive and -negative cells |

Case Studies

- Leukemia Treatment : A study demonstrated that RID-B induced apoptosis in the Jurkat leukemia cell line via mitochondrial pathways, confirming its potential as an effective treatment for leukemia without relying on estrogen receptors .

- Hepatoma Cell Study : Research on Huh-7 hepatoma cells indicated that RID-B effectively inhibited cell growth while sparing normal hepatocytes, suggesting a targeted approach for liver cancer therapy .

- Inflammation Study : In LPS-activated macrophages, RID-B significantly reduced nitric oxide production, indicating its potential utility in managing inflammatory responses associated with various diseases .

Mechanism of Action

Ridaifen-B exerts its effects through multiple mechanisms:

Apoptosis Induction: this compound induces apoptosis by causing mitochondrial injury, leading to mitochondrial dysfunction and cell death.

Autophagy Induction: This compound also induces autophagy, a cytoprotective mechanism that decomposes intracellular constituents to the amino acid level.

Molecular Targets: This compound directly binds to Grb10 interacting GYF protein 2, inhibiting the Akt phosphorylation pathway, which is crucial for cell survival.

Comparison with Similar Compounds

Tamoxifen

Key Findings :

Other SERMs (Raloxifene, Toremifene)

Key Findings :

Comparison with Cannabinoid Receptor Ligands

CB2 Inverse Agonists (AM-630, SR144528)

Key Findings :

CB2 Agonists (JWH-015, CP-55,940)

Key Findings :

Comparison with Autophagy-Inducing Agents

Rapamycin (mTOR Inhibitor)

| Property | Rapamycin | This compound |

|---|---|---|

| Target | mTOR | Undefined (ER/CB2-independent) |

| Autophagy Mechanism | mTOR-dependent | Bcl-2-independent |

| Cancer Specificity | Broad | Selective for ER-negative cells |

Key Findings :

- RID-B induces autophagy without mTOR pathway engagement, offering a novel route for drug-resistant cancers .

Unique Advantages of this compound

- Dual Mechanisms : Combines ER-independent cytotoxicity (via autophagy) and CB2-mediated anti-inflammation .

- Broad Applications : Effective against cancers, filoviruses, and inflammatory diseases .

- Reduced Toxicity : Lower ER affinity mitigates risks like endometrial hyperplasia seen with tamoxifen .

Biological Activity

Ridaifen-B (RID-B) is a derivative of tamoxifen, classified among selective estrogen receptor modulators (SERMs). It has gained attention for its unique biological activities, particularly in the context of cancer treatment and inflammation. This article delves into the biological activity of RID-B, summarizing key research findings, mechanisms of action, and potential therapeutic applications.

Overview of this compound

RID-B was developed to exhibit anti-cancer properties while minimizing estrogen receptor (ER) affinity, which is a hallmark of traditional SERMs like tamoxifen. This compound has been shown to possess significant anti-proliferative effects across various cancer cell lines, including both ER-positive and ER-negative types .

1. Anti-Proliferative Activity

RID-B demonstrates potent anti-proliferative effects on several human cancer cell lines. Notably, it has been reported to inhibit the growth of breast cancer cells more effectively than tamoxifen. RID-B's mechanism includes:

- Direct Binding to DNA : RID-B binds to double-stranded DNA, leading to apoptosis through caspase activation, particularly in hepatoma cells .

- Caspase Activation : The compound activates caspase-3, a critical executor of apoptosis, thereby promoting cell death in cancerous cells while sparing normal cells .

2. Cannabinoid Receptor Interaction

RID-B exhibits high affinity for cannabinoid receptor type 2 (CB2), acting as an inverse agonist. This interaction mediates several biological effects:

- Anti-Inflammatory Properties : RID-B reduces levels of inflammatory markers such as nitric oxide (NO) and interleukins IL-6 and IL-1α in activated macrophages .

- Osteoclast Inhibition : The compound also shows anti-osteoclastogenic effects, reducing osteoclast differentiation from bone marrow macrophages via cannabinoid receptor pathways .

Research Findings

The following table summarizes key studies on the biological activity of RID-B:

Case Study 1: Hepatoma Cells

A study investigated the effects of RID-B on human hepatoma Huh-7 cells. The results indicated that RID-B inhibited cell growth in a dose-dependent manner (GI50 = 1.00 ± 0.16 µM), while showing no significant effect on normal hepatocytes. The mechanism was linked to the activation of caspase-3 and direct binding to DNA, leading to apoptosis .

Case Study 2: Lung Cancer

In another study focusing on lung carcinoma A549 cells, RID-B demonstrated significant anti-proliferative effects by activating intrinsic apoptotic pathways. This highlights its potential as a therapeutic agent against lung cancer .

Q & A

Q. What is the molecular rationale for designing Ridaifen-B as a tamoxifen derivative, and how does its structure influence receptor selectivity?

this compound was developed as a pseudo-symmetric tamoxifen derivative to reduce estrogen receptor (ER) binding while retaining cytotoxicity in cancer models . Unlike tamoxifen, a selective ER modulator (SERM), this compound’s structural modifications prioritize CB2 receptor affinity (43.7 nM) over ERs, enabling exploration of ER-independent anticancer mechanisms. Key validation methods include:

Q. How are this compound’s primary biological targets (e.g., CB2 receptors) experimentally validated, and what assays are critical for confirming its activity?

Validation involves a tiered approach:

- Receptor binding assays : Competitive displacement of reference ligands (e.g., [³H]CP55940 for CB2) to measure IC₅₀ values .

- Functional profiling : Adenylate cyclase inhibition in CB2-transfected cells to confirm inverse agonism.

- Cell-based models : Anti-inflammatory effects in LPS-activated macrophages (NO, IL-6 suppression) and anti-osteoclastogenic activity in bone marrow-derived macrophages .

Advanced Research Questions

Q. How can researchers design experiments to isolate ER-independent mechanisms of this compound in cancer models?

To dissect ER-independent pathways:

- Use ER-negative cell lines (e.g., MDA-MB-231 breast cancer cells) to exclude ER-mediated effects.

- Employ CB2 receptor knockout models to assess dependency on CB2 signaling.

- Combine transcriptomic profiling (RNA-seq) with pharmacological inhibition to identify downstream targets (e.g., NF-κB or Caspase-8 pathways) .

Q. How should contradictions in this compound’s efficacy data (e.g., varying IC₅₀ values across viral inhibition studies) be addressed methodologically?

Discrepancies in IC₅₀ values (e.g., EBOV vs. MARV inhibition ) may arise from:

- Cell-type specificity : Viral entry mechanisms differ across host cells.

- Assay conditions : Variations in serum concentration or incubation time.

Solutions include: - Standardized protocols : Harmonize cell lines, viral strains, and endpoint measurements.

- Meta-analysis : Pool data from multiple studies to identify confounding variables .

Q. What experimental strategies elucidate the role of Caspase-8 in this compound-induced apoptosis?

Caspase-8 involvement can be tested via:

Q. What statistical approaches are recommended for analyzing this compound’s multi-faceted effects (e.g., anti-inflammatory and anti-osteoclastogenic outcomes)?

For high-dimensional

- False discovery rate (FDR) control : Use Benjamini-Hochberg correction to adjust p-values for multiple comparisons .

- Multivariate regression : LASSO (Least Absolute Shrinkage and Selection Operator) to identify predictors of efficacy while minimizing overfitting .

- Dose-response modeling : Four-parameter logistic curves to estimate EC₅₀ and Hill coefficients for potency comparisons .

Methodological Best Practices

Q. How can researchers ensure reproducibility in this compound studies, particularly in pharmacokinetic or toxicity assays?

- Detailed protocols : Publish step-by-step methods (e.g., compound purity verification via HPLC) in supplementary materials .

- Data sharing : Deposit raw data (e.g., binding curves, RNA-seq files) in repositories like Zenodo or Figshare, adhering to FAIR principles .

- Blinded analysis : Separate compound administration and data quantification to reduce bias .

Q. What are the ethical considerations when designing in vivo studies involving this compound?

- Animal welfare compliance : Follow ARRIVE guidelines for reporting and minimize cohort sizes via power analysis .

- Institutional Review Board (IRB) approval : Submit protocols for ethical review, including justification of dosing regimens .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.